molecular formula C12H9N3 B13134205 2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile

2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile

Cat. No.: B13134205
M. Wt: 195.22 g/mol
InChI Key: NKBGTFURSRXPKT-UHFFFAOYSA-N
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Description

2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of pyrimidine and phenylacetonitrile, featuring a pyrimidinyl group attached to a phenyl ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile typically involves the reaction of 4-bromopyridine hydrochloride with benzyl cyanide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, where the palladium catalyst facilitates the formation of the carbon-carbon bond between the pyrimidinyl and phenyl groups. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile is unique due to the presence of the pyrimidinyl group, which imparts specific chemical and biological properties. The pyrimidinyl group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-(4-pyrimidin-2-ylphenyl)acetonitrile

InChI

InChI=1S/C12H9N3/c13-7-6-10-2-4-11(5-3-10)12-14-8-1-9-15-12/h1-5,8-9H,6H2

InChI Key

NKBGTFURSRXPKT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

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